Comprehensive Technical Guide on 2-Benzyl-1-cyanoguanidine: Structural Profiling, Synthesis, and Pharmacological Applications
Comprehensive Technical Guide on 2-Benzyl-1-cyanoguanidine: Structural Profiling, Synthesis, and Pharmacological Applications
As a Senior Application Scientist, I have structured this whitepaper to serve as a definitive resource for researchers and drug development professionals. This guide synthesizes the physicochemical fundamentals, field-proven synthetic methodologies, and pharmacological utility of 2-Benzyl-1-cyanoguanidine . Emphasis is placed on the mechanistic causality behind experimental protocols and the establishment of self-validating workflows to ensure reproducibility and scientific integrity.
Physicochemical Profiling & Structural Analysis
2-Benzyl-1-cyanoguanidine (also known as N-benzyl-N'-cyanoguanidine) is a highly versatile building block in medicinal chemistry. The incorporation of the strongly electron-withdrawing cyano group (-C≡N) onto the guanidine scaffold fundamentally alters the molecule's electronic distribution. While unsubstituted guanidines are strong bases (pKa ~13.6) and remain protonated at physiological pH, the cyanoguanidine moiety is virtually neutral. This property makes it an excellent bioisostere for urea and thiourea, providing robust hydrogen-bonding capabilities without the hepatotoxicity frequently associated with thiourea derivatives[1].
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required for analytical validation and stoichiometric calculations:
| Property | Value | Analytical Significance |
| IUPAC Name | 2-benzyl-1-cyanoguanidine | Standard nomenclature for regulatory filing. |
| CAS Registry Number | 93070-49-6 | Essential for chemical inventory and safety tracking[2]. |
| Molecular Formula | C9H10N4 | Dictates elemental analysis (C: 62.05%, H: 5.79%, N: 32.16%). |
| Molecular Weight | 174.20 g/mol | Required for precise molarity and yield calculations[3]. |
| Monoisotopic Mass | 174.09055 Da | Target mass for High-Resolution Mass Spectrometry (HRMS)[3]. |
| SMILES | C1=CC=C(C=C1)CN=C(N)NC#N | Used for in silico docking and cheminformatics[3]. |
| Melting Point | ~194°C – 200°C | Primary indicator of crystalline purity[4]. |
Synthesis Methodologies: Mechanistic Pathways
The synthesis of 2-benzyl-1-cyanoguanidine requires careful control of nucleophilicity and electrophilicity. Below, we detail two field-proven synthetic routes, prioritizing the direct amination method due to its scalability and atom economy.
Fig 1: Synthetic pathway of 2-benzyl-1-cyanoguanidine via direct amination.
Protocol A: Direct Amination via Sodium Dicyanamide
This protocol leverages the reaction between benzylammonium chloride and sodium dicyanamide. It is highly efficient for generating substituted cyanoguanidines[4].
Step-by-Step Methodology & Causality:
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Amine Protonation: Charge a reaction vessel with 1.0 equivalent of benzylamine. Cool the vessel to 2–5°C using an ice bath. Slowly add 1.0 equivalent of concentrated HCl dropwise.
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Causality: The neutralization is highly exothermic; cooling prevents the volatilization of the amine and unwanted side reactions. Protonating the amine to form benzylammonium chloride modulates its reactivity, preparing it for the subsequent nucleophilic addition without prematurely degrading the dicyanamide.
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Electrophile Addition: To the chilled slurry, add 1.05 equivalents of (NaN(CN)2)[4].
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Causality: A slight excess of the electrophile ensures complete consumption of the benzylamine, which is harder to remove during purification.
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Thermal Activation: Heat the reaction mixture with vigorous stirring to 100°C ± 5°C and maintain for 6.5 to 18 hours.
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Causality: The nucleophilic attack of the amine nitrogen onto the electrophilic nitrile carbon of the dicyanamide requires significant activation energy. Sustained heating drives the equilibrium toward the thermodynamically stable cyanoguanidine product.
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Quenching & Crystallization: Add a volume of water equal to the initial reaction volume to the hot mixture. Allow the solution to cool gradually to room temperature overnight.
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Causality: 2-Benzyl-1-cyanoguanidine exhibits low solubility in cold water. Gradual cooling promotes the formation of a highly ordered, pure crystalline lattice, preventing the entrapment of impurities that occurs during rapid "crash-out" precipitation.
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Self-Validating System:
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In-Process Control: Perform Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The disappearance of the ninhydrin-positive benzylamine spot indicates reaction completion.
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Final Validation: Filter the precipitate, wash with cold water, and dry in a vacuum oven. Verify the melting point (expected 194°C–200°C)[4]. Confirm the structure via 1H-NMR (DMSO-d6), ensuring the presence of the benzyl CH2 singlet (~4.3 ppm) and the aromatic multiplet (~7.2-7.4 ppm).
Protocol B: Dithioacetal Substitution Route
For highly substituted derivatives, starting with dimethyl cyanodithioiminocarbonate provides finer control[5].
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Mechanism: Benzylamine displaces one methyl mercaptan (CH3SH) leaving group at room temperature to form an N-cyano-S-methyl-N'-benzylisothiourea intermediate. Subsequent ammonolysis (using NH3 under heat/pressure) displaces the second CH3SH group, yielding the cyanoguanidine.
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Validation Checkpoint: This route generates toxic methanethiol gas. The protocol must include a bleach scrubber system. Reaction progress is validated by LC-MS, tracking the mass shift from the intermediate to the final product (m/z 175.1 [M+H]+).
Pharmacological & Industrial Applications
The unique electronic properties of the cyanoguanidine moiety make 2-benzyl-1-cyanoguanidine a privileged scaffold in drug discovery.
Histamine H1/H2 Receptor Antagonism
Cyanoguanidine derivatives are extensively utilized in the development of dual Histamine H1 and H2 receptor antagonists. By linking mepyramine-type H1 antagonist substructures with cyanoguanidine groups (acting as the "urea equivalent" of H2 antagonist moieties like tiotidine or ranitidine), researchers have successfully synthesized hybrid compounds that prevent allergic and gastric acid responses simultaneously[6]. The cyanoguanidine group ensures the molecule maintains the necessary hydrogen-bonding interactions with the GPCR active site without the toxicity of earlier thiourea-based drugs[7].
Fig 2: Mechanism of cyanoguanidine derivatives in GPCR histamine antagonism.
HIV-1 Protease Inhibitors
Cyclic cyanoguanidines serve as potent non-peptide inhibitors of the HIV-1 protease. The cyano group is highly attractive due to its small steric footprint and electron-withdrawing nature. X-ray crystallographic studies demonstrate that the exocyclic nitrogen of the cyanoguanidine directly displaces the structural water molecule typically bound by the enzyme's flaps, forming a highly stable enzyme-inhibitor complex[1].
Metabolic Modulators (Galegine Analogues)
Substituted cyanoguanidines, including benzyl derivatives, have been investigated as analogues of galegine (an active compound from Galega officinalis). These compounds act as precursors or structural templates for biguanides (like metformin), which are critical in the activation of AMPK pathways for the treatment of metabolic disorders and induction of weight loss[8].
References
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National Center for Biotechnology Information (PubChem). "2-Benzyl-1-cyanoguanidine | C9H10N4 | CID 373917 - PubChem." NIH. Available at:[Link]
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Sadek, B., & Alisch, R. (2013). "Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives." Molecules, 18(11), 14186-14202. Available at:[Link]
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De Lucca, G. V., et al. (1997). "Nonpeptide Cyclic Cyanoguanidines as HIV-1 Protease Inhibitors: Synthesis, Structure−Activity Relationships, and X-ray Crystal Structure Studies." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
- Caskey, D. C., et al. (1995). "US5387656A - Substituted cyanoguanidines as curing agents for epoxy resins." Google Patents.
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Mooney, M. H., et al. (2009). "Benzylguanidines and Other Galegine Analogues Inducing Weight Loss in Mice." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
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